

# Overcoming poor in vivo efficacy of AVG-233

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## Compound of Interest

Compound Name: AVG-233

Cat. No.: B1192212

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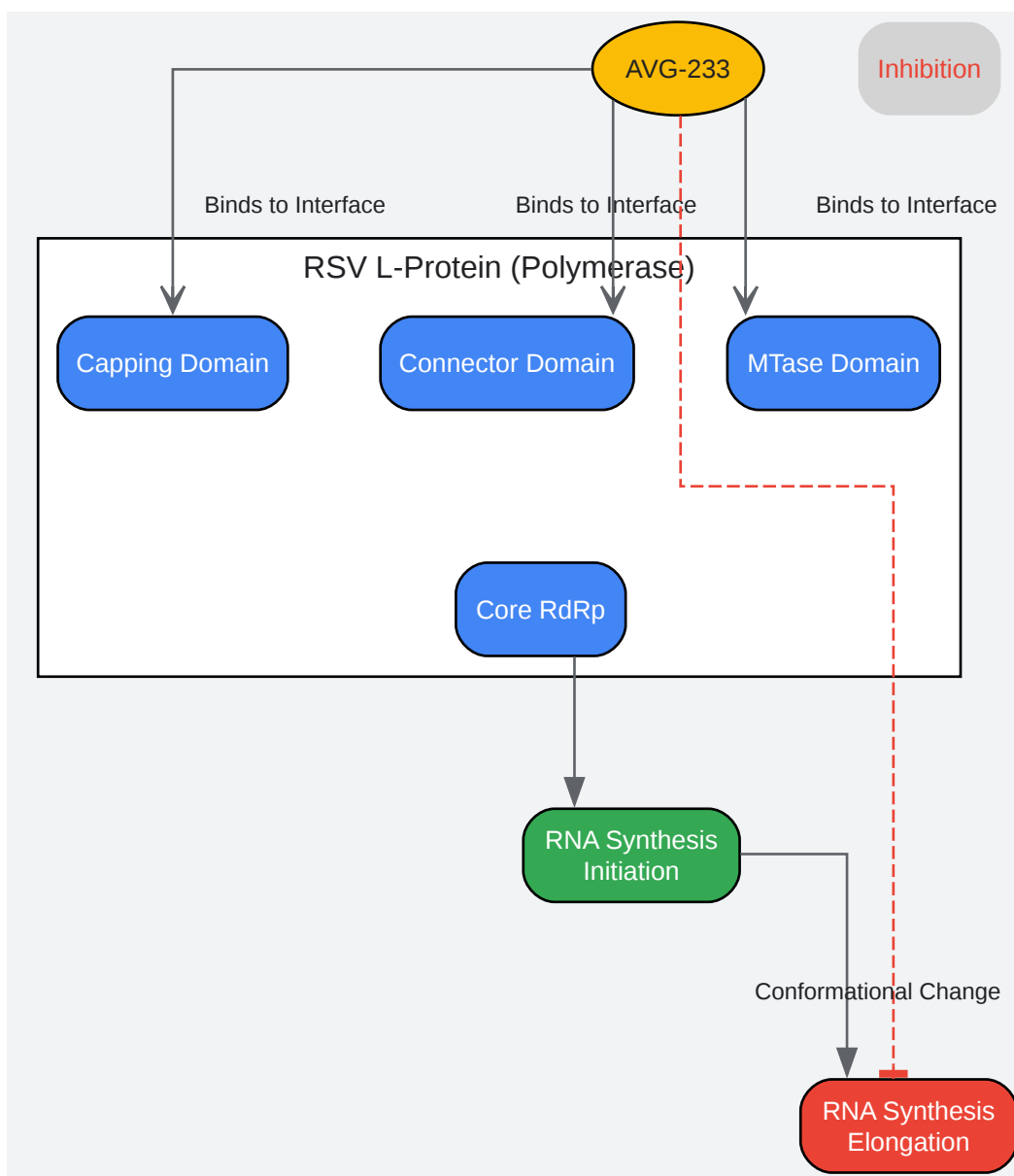
## Technical Support Center: AVG-233

This technical support center provides troubleshooting guidance and frequently asked questions regarding the in vivo application of **AVG-233**, an allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).

## Frequently Asked Questions (FAQs)

Q1: What is **AVG-233** and its mechanism of action?

**AVG-233** is a first-generation lead compound from the AVG series of allosteric inhibitors targeting the RSV polymerase.<sup>[1][2]</sup> It demonstrates nanomolar activity in vitro against various RSV isolates.<sup>[1][3]</sup> Its proposed mechanism of action involves binding to a dynamic interface of the viral L protein's core, capping, and connector domains. This binding is thought to lock the polymerase in an initiation conformation, thereby preventing the necessary structural rearrangements for RNA elongation and effective mRNA synthesis.<sup>[1][4][5]</sup>



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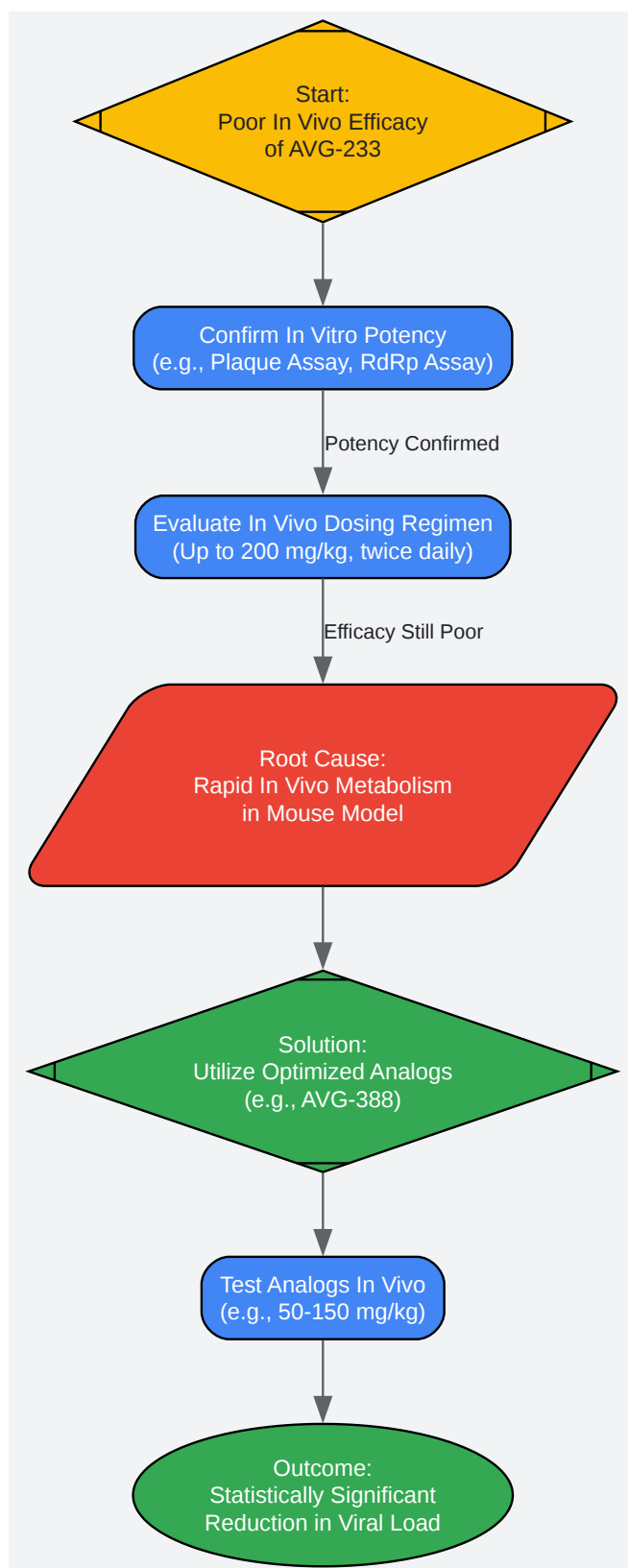
Caption: Proposed mechanism of **AVG-233** action on the RSV polymerase.

## Troubleshooting Poor In Vivo Efficacy

Q2: I'm observing potent antiviral activity of **AVG-233** in cell culture (in vitro) but see no significant effect in my mouse model (in vivo). Why is this happening?

This is a known issue with **AVG-233**. Studies have shown that despite promising nanomolar activity in cell lines and even in primary human airway epithelium organoids, **AVG-233** has poor

in vivo efficacy.[1][2][4] Prophylactic or therapeutic administration at doses up to 200 mg/kg twice daily did not significantly reduce the lung viral load in an RSV-infected mouse model.[1][5] The primary reason for this discrepancy is the rapid metabolism of **AVG-233** in mice.[1]



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Caption: Troubleshooting workflow for poor **AVG-233** in vivo efficacy.

Q3: Are there more effective analogs of **AVG-233** for in vivo studies?

Yes. To address the poor in vivo efficacy of **AVG-233**, subsequent drug development efforts focused on synthetic optimization. This led to the creation of second-generation compounds, most notably AVG-388.<sup>[2][4][6]</sup> AVG-388 demonstrates potent antiviral efficacy in the RSV mouse model when administered orally, showing a significant dose-dependent reduction in lung viral load without observed adverse effects.<sup>[6]</sup> Other analogs like AVG-436 also showed a statistically significant, albeit lesser, reduction in viral load compared to the parent compound.<sup>[1]</sup>

## Quantitative Data Summary

Table 1: In Vitro Efficacy of **AVG-233**

Assay Type	Target	Metric	Value	Reference
In Vitro RdRP (Primer/Template )	Full-length L protein	IC <sub>50</sub>	~39 µM	<sup>[1][6]</sup>
In Vitro RdRP (Primer/Template )	L <sub>1-1749</sub> fragment	IC <sub>50</sub>	13.7 µM	<sup>[1][6][7]</sup>
Antiviral Activity	RSV Clinical Isolates	EC <sub>50</sub>	Nanomolar range	<sup>[1][3]</sup>
Selectivity Index	-	SI (CC <sub>50</sub> /EC <sub>50</sub> )	>1660	<sup>[1]</sup>

Table 2: Comparative In Vivo Efficacy of **AVG-233** and Analogs in RSV Mouse Model

Compound	Dosage (Oral, Twice Daily)	Outcome (Lung Viral Load)	Reference
AVG-233	Up to 200 mg/kg	No significant reduction	[1][5]
AVG-436	50 mg/kg	0.89 ( $\pm$ 0.14) log <sub>10</sub> TCID <sub>50</sub> /ml reduction	[1]
AVG-388	150 mg/kg	1.9 ( $\pm$ 0.23) log <sub>10</sub> TCID <sub>50</sub> /ml reduction	[6]

## Experimental Protocols

### Protocol 1: In Vitro RSV RdRP Assay (Primer Extension)

This protocol assesses the direct inhibitory effect of compounds on the RSV polymerase elongation activity.

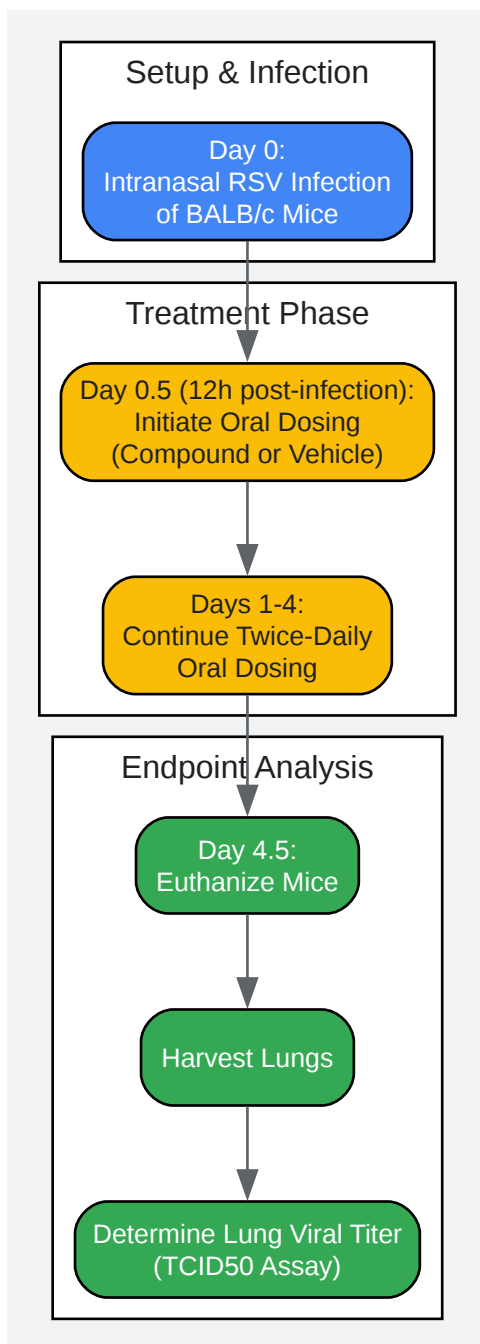
- **Reaction Mix Preparation:** Prepare a master mix containing reaction buffer, a synthetic primer/template RNA pair, recombinant RSV L-P protein complex, and a radiolabeled tracer nucleotide (e.g., <sup>32</sup>P-GTP).
- **Compound Addition:** Serially dilute **AVG-233** or its analogs in DMSO and add to the reaction mix to achieve final desired concentrations. Include a vehicle-only (DMSO) control.
- **Initiation of Reaction:** Initiate the polymerase reaction by adding the final reaction component (e.g., NTPs).
- **Incubation:** Incubate the reaction at the optimal temperature for the RSV polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).
- **Termination:** Stop the reaction by adding a suitable stop buffer (e.g., containing EDTA).
- **Analysis:** Separate the resulting radiolabeled RNA products from unincorporated nucleotides using gel electrophoresis (e.g., denaturing polyacrylamide gel).

- Quantification: Visualize the RNA products by autoradiography and quantify band intensity using densitometry to determine the extent of RNA elongation inhibition at each compound concentration. Calculate the IC<sub>50</sub> value using appropriate software.[1][6]

#### Protocol 2: In Vivo Efficacy in RSV Mouse Model

This protocol evaluates the therapeutic efficacy of antiviral compounds in reducing RSV replication in the lungs of infected mice.

- Animal Model: Use a susceptible mouse strain (e.g., BALB/c).
- Infection: Intranasally infect mice with a standardized dose of a recombinant RSV strain (e.g., recRSV-mKate).
- Compound Administration (Therapeutic Regimen):
  - Begin treatment at a set time point post-infection (e.g., 12 hours).[1][5]
  - Administer the compound (e.g., **AVG-233**, AVG-388) or vehicle control orally via gavage.
  - Maintain a twice-daily dosing regimen for the duration of the experiment.
- Monitoring: Monitor animals daily for any signs of adverse effects or weight loss.
- Endpoint Analysis:
  - At a predetermined endpoint (e.g., 4.5 days post-infection), humanely euthanize the animals.[5]
  - Harvest the lungs for virological and pathological analysis.
  - Homogenize lung tissue and determine the viral titer using a TCID<sub>50</sub> (Median Tissue Culture Infectious Dose) assay or plaque assay.
- Data Analysis: Compare the lung viral titers between the treated and vehicle control groups. A statistically significant reduction in the mean viral titer indicates in vivo efficacy.



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Caption: Experimental workflow for the in vivo RSV mouse model.

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Address: 3281 E Guasti Rd

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